Hydrastininhydrochlorid

Übersicht

Beschreibung

Hydrastine hydrochloride is an isoquinoline alkaloid derived from the plant Hydrastis canadensis, commonly known as goldenseal. This compound was first discovered in 1851 by Alfred P. Durand . It has been used historically for its medicinal properties, particularly as a haemostatic agent to control bleeding .

Wissenschaftliche Forschungsanwendungen

Hydrastinhidrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer Alkaloide und komplexer organischer Moleküle verwendet.

Industrie: Wird bei der Produktion von Pharmazeutika und als Referenzstandard in der analytischen Chemie eingesetzt.

5. Wirkmechanismus

Hydrastinhidrochlorid entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit biologischen Molekülen. Es wirkt als blutstillendes Mittel, indem es die Blutgerinnung fördert und Blutungen reduziert . Der Mechanismus der Verbindung beinhaltet die Hemmung bestimmter Enzyme und Pfade, die die Blutflussregulation und die Gerinnungsbildung steuern .

Ähnliche Verbindungen:

Hydrastin: Ein Derivat von Hydrastinin, das durch dessen Oxidation entsteht.

Cotarnin: Ein eng verwandtes Alkaloid mit ähnlichen blutstillenden Eigenschaften.

Einzigartigkeit von Hydrastinhidrochlorid: Hydrastinhidrochlorid ist aufgrund seiner spezifischen blutstillenden Eigenschaften und seiner historischen Verwendung in der traditionellen Medizin einzigartig. Seine Fähigkeit, Blutungen zu kontrollieren, und seine Rolle als Vorläufer bei der Synthese anderer wichtiger Alkaloide machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie .

Wirkmechanismus

Target of Action

Hydrastine hydrochloride, also known as Hydrastine HCl, primarily targets the uterus across various species, including humans . It exerts a strong stimulating action on the uterus, making it particularly useful in managing abnormal uterine conditions .

Mode of Action

Its stimulating effect on the uterus suggests that it may interact with uterine muscle cells or related signaling pathways to induce contractions or other physiological responses .

Biochemical Pathways

Hydrastine HCl is derived from the alkaloid hydrastine, which is found naturally in small quantities in Hydrastis canadensis L. (Ranunculaceae) . The biosynthesis of hydrastine involves several biochemical pathways, including the incorporation of two molecules of tyrosine . .

Result of Action

The primary result of Hydrastine HCl’s action is its hemostatic effect, particularly in abnormal uterine conditions . By stimulating the uterus, it can help manage conditions such as excessive menstrual bleeding.

Vorbereitungsmethoden

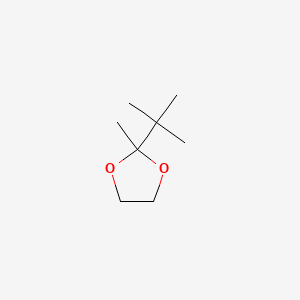

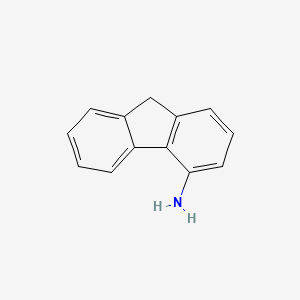

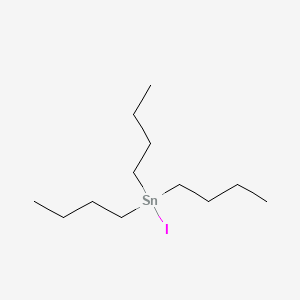

Synthesewege und Reaktionsbedingungen: Hydrastinhidrochlorid kann durch Hydrolyse von Hydrastinin synthetisiert werden, das natürlicherweise in Hydrastis canadensis vorkommt . Die Synthese beinhaltet die oxidative Spaltung von Hydrastinin mit Salpetersäure, wobei Hydrastin gebildet wird, das dann in Hydrastinhidrochlorid umgewandelt werden kann .

Industrielle Produktionsverfahren: Die industrielle Produktion von Hydrastinhidrochlorid beinhaltet typischerweise die Extraktion von Hydrastinin aus der Pflanze Hydrastis canadensis, gefolgt von seiner chemischen Umwandlung in Hydrastinhidrochlorid. Der Prozess umfasst mehrere Reinigungsschritte, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Reaktionstypen: Hydrastinhidrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hydrastinin kann zu Hydrastin oxidiert werden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.

Substitution: Hydrastinhidrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Salpetersäure wird üblicherweise für die oxidative Spaltung von Hydrastinin verwendet.

Reduktionsmittel: Verschiedene Reduktionsmittel können je nach gewünschtem Produkt eingesetzt werden.

Lösungsmittel: Organische Lösungsmittel wie Ethanol und Methanol werden häufig in diesen Reaktionen verwendet.

Hauptprodukte, die gebildet werden:

Hydrastin: Wird durch Oxidation von Hydrastinin gebildet.

Verschiedene Derivate: Je nach den Reaktionsbedingungen und den verwendeten Reagenzien können verschiedene Derivate von Hydrastinhidrochlorid synthetisiert werden.

Vergleich Mit ähnlichen Verbindungen

Hydrastinine: A derivative of hydrastine, produced through its oxidation.

Berberine: Another alkaloid found in Hydrastis canadensis, known for its antimicrobial properties.

Cotarnine: A closely related alkaloid with similar haemostatic properties.

Uniqueness of Hydrastine Hydrochloride: Hydrastine hydrochloride is unique due to its specific haemostatic properties and its historical use in traditional medicine. Its ability to control bleeding and its role as a precursor in the synthesis of other important alkaloids make it a valuable compound in both research and industry .

Eigenschaften

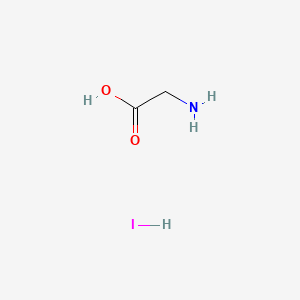

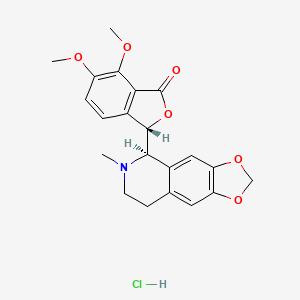

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBFHJWLYXILMP-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974771 | |

| Record name | beta-Hydrastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5936-28-7 | |

| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5936-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005936287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydrastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562PDC2I9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

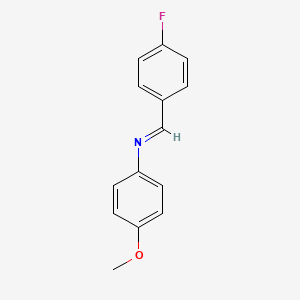

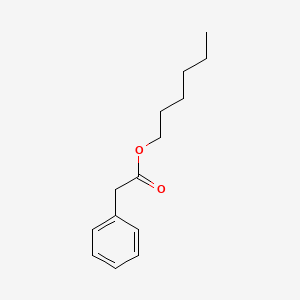

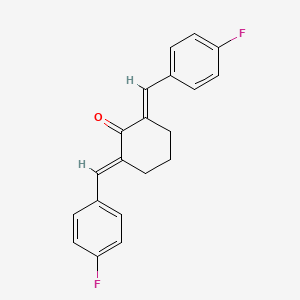

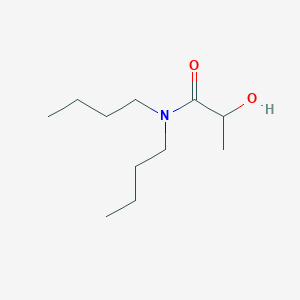

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hydrastine Hydrochloride in relation to dopamine biosynthesis?

A1: Hydrastine Hydrochloride primarily acts by inhibiting the activity of Tyrosine Hydroxylase (TH), a key enzyme responsible for catalyzing the conversion of L-tyrosine to L-DOPA, a precursor to dopamine. [, , ] This inhibition leads to a decrease in dopamine content within cells.

Q2: How does the stereochemistry of Hydrastine derivatives influence their effects on dopamine content in PC12 cells?

A2: Research indicates that the stereochemistry of Hydrastine derivatives significantly affects their biological activity. Specifically, (1R,9S)-beta-Hydrastine Hydrochloride and (1R,9S)-beta-Hydrastine exhibit potent inhibitory effects on dopamine content in PC12 cells, while (1S,9R)-beta-Hydrastine and Hydrastine Hydrochloride do not demonstrate this effect. [] This highlights the importance of stereospecificity in the interaction of Hydrastine derivatives with their biological targets.

Q3: Does Hydrastine Hydrochloride affect dopamine biosynthesis through mechanisms other than direct Tyrosine Hydroxylase (TH) inhibition?

A3: Yes, research suggests additional mechanisms might be involved. Hydrastine Hydrochloride has been shown to reduce intracellular calcium ion (Ca2+) concentration. [, ] Since calcium plays a role in various cellular processes, including neurotransmitter release, this reduction could indirectly impact dopamine biosynthesis and release. Additionally, Hydrastine Hydrochloride has been found to inhibit L-type calcium channels and store-operated calcium entry. []

Q4: What is the impact of Hydrastine Hydrochloride on L-DOPA-induced cytotoxicity in PC12 cells?

A4: Studies demonstrate that while Hydrastine Hydrochloride can be cytotoxic at higher concentrations, it significantly enhances L-DOPA-induced cytotoxicity even at non-cytotoxic levels. [] This effect appears to be mediated through apoptosis, as evidenced by morphological changes like chromatin condensation and membrane blebbing. []

Q5: Beyond dopamine, does Hydrastine Hydrochloride interact with other biological pathways or targets?

A5: Research suggests that Hydrastine Hydrochloride might affect melanogenesis, a complex biological process involving the production of melanin. [] While the exact mechanisms are not fully elucidated, this interaction points to a broader biological activity profile for this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.